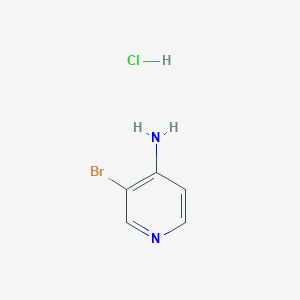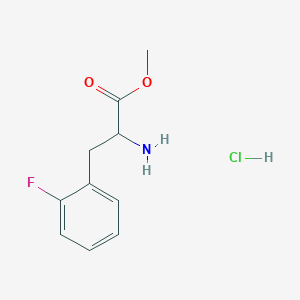![molecular formula C9H11N5O B14042460 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)
4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-isopropylpyrazole with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.
Reduction: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolopyrimidine core but lacks the isopropyl and aldehyde groups.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with similar biological activities but different substituents.
Uniqueness
4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its overall biological activity. The presence of the isopropyl group and the aldehyde functionality provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties.
Propriétés
Formule moléculaire |
C9H11N5O |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C9H11N5O/c1-5(2)14-9-7(6(3-15)13-14)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) |
Clé InChI |
MACOAQNDRNUSKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=NC=NC(=C2C(=N1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)


![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)

